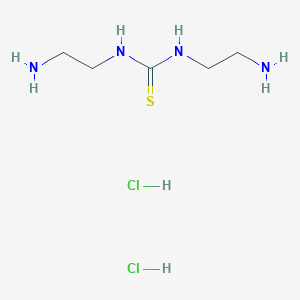

1,3-Bis(2-aminoethyl)thiourea dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

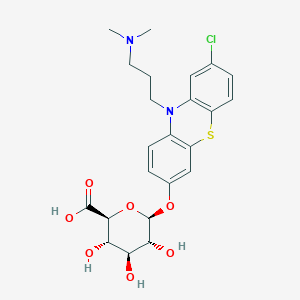

Riociguat is a novel therapeutic agent that targets the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway. It is designed to treat pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) by directly stimulating soluble guanylate cyclase (sGC), thereby enhancing the sensitivity of sGC to endogenous nitric oxide (NO) (Hoeper et al., 2021).

Synthesis Analysis

The synthesis of Riociguat involves multiple steps, starting from the preparation of initial compounds such as 2-fluorobenzylhydrazine and the sodium salt of ethyl cyanopyruvate, leading to the final compound through a series of functional group transformations and cyclization reactions (Song, 2011).

Molecular Structure Analysis

Riociguat's molecular structure features include strong π-π interactions and a unique dimeric R22(14) motif. The crystal structures of Riociguat and its solvates reveal distinct packing patterns, with solvates adopting channel-like patterns and the base form adopting sheet-like patterns, demonstrating the compound's solid-state complexity (Zhou et al., 2017).

Chemical Reactions and Properties

Riociguat's chemical properties, including its reactivity under various conditions, have been extensively studied. Stress degradation studies under different conditions (e.g., hydrolytic, oxidative) have identified specific degradation products, elucidating its stability profile and the pathways through which it degrades (Pandya & Rajput, 2019).

Physical Properties Analysis

The physical properties of Riociguat, including solubility and crystalline forms, play a crucial role in its pharmacokinetics and pharmacodynamics. The identification and characterization of Riociguat's crystalline forms, as well as their solvates, contribute to understanding its absorption and bioavailability (Zhou et al., 2017).

Scientific Research Applications

1. Applications in Cancer Research and Chemotherapy

The compound has been noted for its interactions with hyperthermia and chemotherapy in animal studies. Particularly, it has been highlighted that certain chemotherapeutic drugs, like 1,3-bis(2-chloroethyl)-1-nitrosourea and others, have their antitumor effects significantly potentiated by local hyperthermia, suggesting potential applications in cancer treatment modalities. The discrepancy between in vitro and in vivo findings regarding drug concentration further emphasizes the need for more in vivo studies to define optimum time-dose schedules for clinical trials (Marmor, 1979).

2. Role in Coordination Chemistry and Biological Properties

1,3-Bis(2-aminoethyl)thiourea dihydrochloride has been acknowledged for its extensive applications as ligands in coordination chemistry. The influence of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions, alongside their role in the coordination properties displayed by these ligands, has been a subject of interest. The review emphasizes the versatility of these compounds in forming complex structures and their potential biological applications, indicating a promising interdisciplinary approach (Saeed, Flörke, & Erben, 2014).

3. Chemosensing and Environmental Monitoring

Research has demonstrated that thioureas and their derivatives, which include 1,3-Bis(2-aminoethyl)thiourea dihydrochloride, are significant in the development of chemosensors. These chemosensors are highly sensitive, selective, and simple for detecting various environmental pollutants and analytes. The unique properties of thiourea moieties make them crucial for sensing applications, with potential impacts on monitoring environmental and biological samples (Al-Saidi & Khan, 2022).

Future Directions

Thioureas and their derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, the future directions

properties

IUPAC Name |

1,3-bis(2-aminoethyl)thiourea;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTUAZYWJDSJDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)NCCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2-aminoethyl)thiourea dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)